REACTION_SMILES
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[Cl:1][CH2:2][C:3](=[O:4])[O:5][CH2:6][CH2:7][N:8]([C:9]([CH2:10][Cl:11])=[O:12])[CH2:13][CH2:14][OH:15].[H-:16].[Na+:17].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[Cl:1][CH2:2][C:3](=[O:4])[O:5][CH2:6][CH2:7][N:8]1[C:9](=[O:12])[CH2:10][O:15][CH2:14][CH2:13]1
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Name
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O=C(CCl)OCCN(CCO)C(=O)CCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)OCCN(CCO)C(=O)CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(CCl)OCCN1CCOCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |